Methyl 4-(tert-butylamino)-3-nitrobenzoate

Catalog No.
S2791257
CAS No.
1415819-82-7
M.F
C12H16N2O4
M. Wt
252.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(tert-butylamino)-3-nitrobenzoate

CAS Number

1415819-82-7

Product Name

Methyl 4-(tert-butylamino)-3-nitrobenzoate

IUPAC Name

methyl 4-(tert-butylamino)-3-nitrobenzoate

Molecular Formula

C12H16N2O4

Molecular Weight

252.27

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13-9-6-5-8(11(15)18-4)7-10(9)14(16)17/h5-7,13H,1-4H3

InChI Key

LQHHRDVSGWRLCR-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Solubility

not available

Methyl 4-(tert-butylamino)-3-nitrobenzoate is a chemical compound characterized by its unique structure, which includes a methyl ester group, a tert-butylamino group, and a nitro group attached to a benzoate framework. Its molecular formula is C12H16N2O4, and it is classified as an aromatic compound due to the presence of the benzene ring. The tert-butylamino group contributes to its steric properties, while the nitro group can participate in various

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium or iron powder catalysts. This transformation is essential for synthesizing more complex organic molecules .
  • Hydrolysis: The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid when treated with aqueous sodium hydroxide or under acidic conditions.
  • Substitution Reactions: The nitro group may participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's potential as a building block in organic synthesis and medicinal chemistry.

The synthesis of methyl 4-(tert-butylamino)-3-nitrobenzoate typically involves multi-step processes:

  • Starting Material: Methyl 4-amino-3-nitrobenzoate is often used as the precursor.
  • Acylation: The precursor is first reacted with tert-butyl chloride under basic conditions to introduce the tert-butylamino group.
  • Nitration: The acylated product is then nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures (-10°C to -5°C) to introduce the nitro group. This step is crucial for achieving high yields (up to 88%) and purity of the final product.

These methods demonstrate efficient pathways for synthesizing this compound while allowing for modifications that could lead to derivatives with enhanced properties.

Methyl 4-(tert-butylamino)-3-nitrobenzoate has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly heterocycles that are significant in pharmaceuticals and agrochemicals .
  • Research Tool: Its unique functional groups make it valuable for studying structure-activity relationships in medicinal chemistry, providing insights into how molecular modifications affect biological activity .
  • Material Science: The compound's ability to form hydrogen bonds and its structural characteristics may lend it utility in materials science, particularly in crystal engineering and designing new materials with specific properties .

Interaction studies involving methyl 4-(tert-butylamino)-3-nitrobenzoate focus on its ability to form hydrogen bonds and other intermolecular interactions. These studies reveal that:

  • Intramolecular Hydrogen Bonding: The compound exhibits intramolecular hydrogen bonding between the amino hydrogen and the oxygen atom of the nitro group, forming stable ring motifs that influence its crystal structure and stability .
  • Intermolecular Interactions: In solid-state forms, molecules are linked through various intermolecular interactions such as C—H⋯O hydrogen bonds and π-π stacking interactions, contributing to enhanced stability within crystal lattices .

These interactions are crucial for understanding the compound's behavior in different environments and its potential applications.

Methyl 4-(tert-butylamino)-3-nitrobenzoate can be compared with several structurally related compounds:

Compound NameKey DifferencesUnique Features
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateLacks tert-butyl groupDifferent steric properties affecting reactivity
Methyl 4-(butylamino)-3-nitrobenzoateLacks methyl ester groupMay have different solubility characteristics
Methyl 4-(amino)-3-methyl-5-nitrobenzoateLacks tert-butylamino groupChanges solubility and potential biological activity

The presence of both the tert-butylamino and nitro groups distinguishes methyl 4-(tert-butylamino)-3-nitrobenzoate from these analogs, potentially enhancing its reactivity and applications in various fields such as pharmaceuticals and materials science.

XLogP3

3.1

Dates

Last modified: 08-17-2023

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